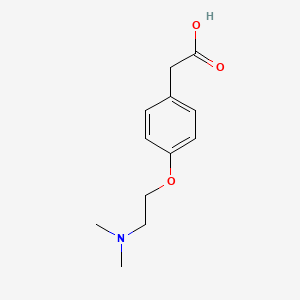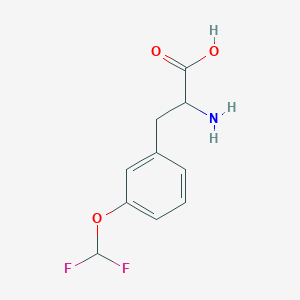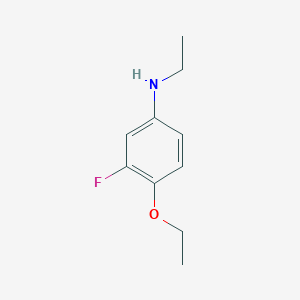
N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-Isobutyl-N-(2-(trifluorométhyl)benzyl)pipéridin-4-amine est un composé organique synthétique qui présente un cycle pipéridine substitué par un groupe isobutyle et un groupe benzyle contenant un substituant trifluorométhyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-Isobutyl-N-(2-(trifluorométhyl)benzyl)pipéridin-4-amine implique généralement les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe isobutyle : Le groupe isobutyle peut être introduit par des réactions d’alkylation à l’aide d’halogénures d’isobutyle.
Fixation du groupe benzyle avec un substituant trifluorométhyle : Le groupe benzyle contenant le substituant trifluorométhyle peut être introduit par des réactions de substitution nucléophile à l’aide d’halogénures de benzyle avec des groupes trifluorométhyle.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l’accent sur la capacité d’échelle, la rentabilité et les considérations environnementales. Les catalyseurs et les solvants qui améliorent l’efficacité et le rendement de la réaction sont souvent utilisés en milieu industriel.
Analyse Des Réactions Chimiques
Types de réactions
La N-Isobutyl-N-(2-(trifluorométhyl)benzyl)pipéridin-4-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le cycle benzyle.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent se produire au niveau des cycles benzyle et pipéridine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des réactifs tels que les halogénures d’alkyle, les halogénures d’acyle et les chlorures de sulfonyle sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes, tandis que la réduction peut produire des dérivés désoxygénés.
Applications de la recherche scientifique
La N-Isobutyl-N-(2-(trifluorométhyl)benzyl)pipéridin-4-amine a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel de pharmacophore dans la conception de médicaments, en particulier pour ses interactions avec les cibles biologiques.
Science des matériaux : Sa structure unique en fait un candidat pour le développement de nouveaux matériaux présentant des propriétés spécifiques.
Études biologiques : Le composé est utilisé dans des études pour comprendre ses effets sur les systèmes biologiques et ses applications thérapeutiques potentielles.
Applications industrielles : Il est étudié pour une utilisation dans la synthèse d’autres molécules organiques complexes et comme intermédiaire dans la fabrication chimique.
Applications De Recherche Scientifique
N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
Le mécanisme d’action de la N-Isobutyl-N-(2-(trifluorométhyl)benzyl)pipéridin-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe trifluorométhyle peut améliorer l’affinité de liaison et la sélectivité du composé pour ces cibles. Le cycle pipéridine confère une stabilité structurelle et contribue à l’activité biologique globale du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Amino-2-(trifluorométhyl)pyridine : Ce composé contient également un groupe trifluorométhyle et est utilisé dans diverses synthèses chimiques.
N-Isobutyl-N-(2-(trifluorométhyl)phényl)pipéridine : Structure similaire mais sans groupe benzyle, ce qui affecte ses propriétés chimiques et ses applications.
Unicité
La N-Isobutyl-N-(2-(trifluorométhyl)benzyl)pipéridin-4-amine est unique en raison de la combinaison de son cycle pipéridine, de son groupe isobutyle et de son groupe benzyle avec un substituant trifluorométhyle. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour des applications de recherche et industrielles spécifiques.
Propriétés
Formule moléculaire |
C17H25F3N2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-(2-methylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H25F3N2/c1-13(2)11-22(15-7-9-21-10-8-15)12-14-5-3-4-6-16(14)17(18,19)20/h3-6,13,15,21H,7-12H2,1-2H3 |
Clé InChI |
UPXBEYLBPHCCOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC1=CC=CC=C1C(F)(F)F)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)






![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)

